4-cyclopentanecarbonyl-2-[4-(trifluoromethyl)phenyl]morpholine
Description
Properties
IUPAC Name |
cyclopentyl-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3NO2/c18-17(19,20)14-7-5-12(6-8-14)15-11-21(9-10-23-15)16(22)13-3-1-2-4-13/h5-8,13,15H,1-4,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUNPZDAHZMIDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCOC(C2)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopentanecarbonyl-2-[4-(trifluoromethyl)phenyl]morpholine typically involves the reaction of morpholine with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with cyclopentanecarbonyl chloride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-cyclopentanecarbonyl-2-[4-(trifluoromethyl)phenyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4-cyclopentanecarbonyl-2-[4-(trifluoromethyl)phenyl]morpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-cyclopentanecarbonyl-2-[4-(trifluoromethyl)phenyl]morpholine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison and Herbicidal Activity of Selected Morpholine Derivatives
| Compound Name | R (Position 4) | R1 (Position 2) | Herbicidal Activity (Rape) | Herbicidal Activity (Barnyard Grass) |
|---|---|---|---|---|
| 4-cyclopentanecarbonyl-2-[4-(trifluoromethyl)phenyl]morpholine | Cyclopentanecarbonyl | 4-(trifluoromethyl)phenyl | Moderate to High | Weak |
| 2-(4-chlorobenzyl)-4-phenylmorpholine | Phenyl | 4-chlorobenzyl | Moderate | Weak |
| 2-(3,4,5-trimethoxyphenyl)-4-(4-methoxyphenyl)morpholine | 4-methoxyphenyl | 3,4,5-trimethoxyphenyl | Low | Weak |
| 2-(4-nitrophenyl)-4-diphenylmethylmorpholine | Diphenylmethyl | 4-nitrophenyl | High | Weak |
Key Observations :
- Trifluoromethyl vs. Nitro Groups : The 4-(trifluoromethyl)phenyl group in the target compound confers moderate herbicidal activity against rape, while the 4-nitrophenyl substituent (e.g., in 2-(4-nitrophenyl)-4-diphenylmethylmorpholine) shows higher activity, likely due to stronger electron-withdrawing effects enhancing target binding .
- Cyclopentanecarbonyl vs. Aromatic Substituents : The cyclopentanecarbonyl group at position 4 may improve membrane permeability compared to bulkier aromatic groups (e.g., diphenylmethyl), though this requires further validation.
Physicochemical Properties
Physical properties such as melting point (mp) and solubility are influenced by substituents:
Table 2: Physicochemical Properties of Related Compounds
| Compound Name | Melting Point (°C) | Purity (%) | Molecular Weight |
|---|---|---|---|
| 4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine | 52–54 | 97 | 279.68 |
| 3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | 34–35 | 95 | 262.61 |
| (Chloromethyl)trimethoxysilane | N/A | >95 | 170.66 |
Key Observations :
- The target compound’s morpholine analogs with chloromethyl groups (e.g., 4-[2-(chloromethyl)-4-(trifluoromethyl)phenyl]morpholine) exhibit higher melting points (52–54°C) compared to oxadiazole derivatives (34–35°C), suggesting stronger intermolecular forces in morpholine-based structures .
- The trifluoromethyl group’s electron-withdrawing nature may reduce solubility in polar solvents compared to methoxy or hydroxy-substituted analogs.
Biological Activity
4-Cyclopentanecarbonyl-2-[4-(trifluoromethyl)phenyl]morpholine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, including increased metabolic stability and improved membrane permeability. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.
- IUPAC Name : this compound
- Molecular Formula : C14H16F3N
- Molecular Weight : 273.28 g/mol
- CAS Number : Not specifically listed in the provided sources, but related compounds are noted.
The biological activity of this compound is largely attributed to its structural features:
- Trifluoromethyl Group : Enhances lipophilicity and facilitates interactions with biological targets through hydrogen bonding and pi-stacking interactions.
- Morpholine Ring : Provides a basic nitrogen atom that can participate in various biochemical interactions.
Anticancer Activity
Recent studies have indicated that derivatives of morpholine compounds exhibit significant anticancer properties. For instance, a study involving similar morpholine derivatives showed moderate cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values ranging from 10 to 20 μM, suggesting that modifications in the substituents can influence efficacy against cancer cells .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored:
- Cyclooxygenase (COX) Inhibition : Similar compounds have demonstrated inhibitory effects on COX enzymes, which are crucial in inflammatory pathways. The presence of a trifluoromethyl group has been linked to enhanced inhibition potency due to increased electron-withdrawing effects .
- Cholinesterase Inhibition : Morpholine derivatives have also shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with reported IC50 values indicating moderate activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship of morpholine derivatives suggests that:
- The introduction of electron-withdrawing groups (like trifluoromethyl) significantly enhances biological activity.
- Variations in the substituents on the phenyl ring influence the binding affinity and selectivity towards specific biological targets.
Data Table of Biological Activities
Case Studies
- Study on Morpholine Derivatives : A comprehensive study evaluated various morpholine derivatives for their inhibitory activities against cholinesterases and COX enzymes. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced inhibitory effects compared to their non-fluorinated counterparts .
- Cytotoxicity Evaluation : Another research focused on the cytotoxic effects of morpholine derivatives on different cancer cell lines, revealing that certain structural modifications led to increased cytotoxicity, suggesting a potential pathway for drug development targeting cancer therapies .
Q & A
Q. What synthetic strategies are recommended for preparing 4-cyclopentanecarbonyl-2-[4-(trifluoromethyl)phenyl]morpholine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound likely involves multi-step routes, leveraging boronic ester cross-coupling (for aryl groups) and carbonyl acylation. Key steps include:
- Step 1: Suzuki-Miyaura coupling using a boronic ester intermediate (e.g., 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine ) to introduce the trifluoromethylphenyl-morpholine moiety.
- Step 2: Acylation of the morpholine nitrogen with cyclopentanecarbonyl chloride under basic conditions (e.g., NaHCO₃ or Et₃N) in anhydrous THF or DCM .
- Optimization: Reaction yields can be improved by controlling temperature (0–25°C), stoichiometric ratios (1.2–1.5 equivalents of acyl chloride), and catalyst systems (e.g., Pd(PPh₃)₄ for coupling).
Table 1: Hypothetical Reaction Optimization Parameters (Extrapolated from Evidence)
| Step | Catalyst/Base | Solvent | Temp (°C) | Yield Range* |
|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ | DMF/H₂O | 80–100 | 60–85% |
| 2 | Et₃N | THF | 0–25 | 70–90% |
| *Yields based on analogous reactions in . |
Q. Which spectroscopic and chromatographic techniques are critical for characterizing the cyclopentanecarbonyl group and confirming structural integrity?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Look for signals at δ 1.5–2.5 ppm (cyclopentane protons) and δ 3.5–4.5 ppm (morpholine ring protons) .
- ¹³C NMR: The carbonyl carbon (C=O) typically appears at δ 170–180 ppm .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ matching the theoretical mass (C₁₇H₁₉F₃NO₂: ~350.13 g/mol).
- HPLC-PDA: Use a C18 column (ACN:H₂O gradient) to assess purity (>95%) and detect byproducts from incomplete acylation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay platforms for this compound?
Methodological Answer: Discrepancies often arise from assay-specific variables (e.g., cell lines, solvent systems, endpoint measurements). To address this:
- Control Experiments: Include positive controls (e.g., known kinase inhibitors if targeting enzyme activity) and solvent controls (DMSO ≤0.1%) .
- Dose-Response Curves: Perform IC₅₀/EC₅₀ determinations across multiple concentrations (e.g., 0.1–100 µM) to validate potency trends.
- Structural Confirmation: Re-isolate the compound post-assay to rule out degradation (e.g., via LC-MS) .
- Assay Replication: Repeat assays in orthogonal platforms (e.g., fluorescence-based vs. radiometric assays) .
Table 2: Common Sources of Data Contradiction and Mitigation Strategies
| Source of Error | Mitigation Strategy |
|---|---|
| Solvent interference | Use low DMSO concentrations (<0.1%) |
| Compound degradation | Confirm stability via LC-MS pre/post assay |
| Cell line variability | Test in ≥2 cell lines (e.g., HEK293 vs. HeLa) |
Q. What computational strategies are effective for predicting the binding mode of this compound to biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina or Schrödinger Maestro to model interactions between the cyclopentanecarbonyl group and target active sites. The trifluoromethylphenyl moiety may engage in hydrophobic interactions .
- MD Simulations: Run 100–200 ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes.
- Free Energy Calculations: Apply MM-GBSA or MM-PBSA to estimate binding affinities (ΔG). Prioritize residues within 4 Å of the morpholine ring for mutagenesis studies .
Q. How can the metabolic stability of the morpholine ring be enhanced in vivo without compromising target affinity?
Methodological Answer:
- Structural Modifications:
- Introduce electron-withdrawing groups (e.g., -CF₃ at the 4-position of the phenyl ring) to reduce oxidative metabolism .
- Replace the morpholine oxygen with a sulfur atom (thiomorpholine) to slow ring-opening metabolism .
- Prodrug Approaches: Mask the morpholine nitrogen with a cleavable ester group, improving bioavailability .
- In Vitro Assays: Use liver microsomes (human/rat) to quantify metabolic half-life (t₁/₂) and identify major metabolites via LC-MS/MS .
Q. What analytical methods are recommended for detecting trace impurities (<0.15%) in synthesized batches?
Methodological Answer:
- HPLC-MS/MS: Employ a high-resolution Q-TOF system to identify impurities at ppm levels. Use a gradient elution (e.g., 5–95% ACN in 20 min) .
- NMR Spectroscopy: ¹H-¹³C HSQC can detect stereochemical impurities (e.g., undesired diastereomers) .
- Elemental Analysis: Verify C, H, N, F content within ±0.4% of theoretical values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
